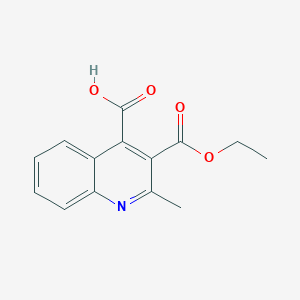

3-(ethoxycarbonyl)-2-methyl-4-quinolinecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives, including 3-(ethoxycarbonyl)-2-methyl-4-quinolinecarboxylic acid, can be achieved through several synthetic routes. One notable method involves the domino process from arylmethyl azides, employing an acid-promoted rearrangement to yield N-aryl iminium ion, followed by intramolecular electrophilic aromatic substitution. This method has been shown to produce quinoline products in moderate to excellent yields (Tummatorn et al., 2013). Another approach utilizes 1,3-dicarbonyl compounds as a single-carbon synthon in a [2 + 1 + 3] cyclization reaction, demonstrating the versatility of these compounds in synthesizing 2-aryl-4-quinolinecarboxylates (You Zhou et al., 2021).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives, including this compound, reveals their complex and varied chemical framework. Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) are commonly used to elucidate the structural characteristics of these compounds, providing insights into their molecular geometry and electronic properties (Badoğlu et al., 2015).

Chemical Reactions and Properties

Quinoline derivatives participate in a wide range of chemical reactions, owing to their rich electron system and functional group versatility. For instance, the photochemical reactions of quinoline derivatives substituted by an ethoxycarbonyl group have been investigated, showing significant solvent dependency and leading to various photoaddition products (Ono & Hata, 1987).

Mecanismo De Acción

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing a range of biochemical processes .

Mode of Action

It’s likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in the function of the target molecules .

Biochemical Pathways

Similar compounds are known to influence a variety of pathways, including those involved in metabolism and cellular function .

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is therefore unclear .

Result of Action

Similar compounds are known to have a range of effects at the molecular and cellular level .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-ethoxycarbonyl-2-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-19-14(18)11-8(2)15-10-7-5-4-6-9(10)12(11)13(16)17/h4-7H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPDKNWFYGMNQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 5-{[(dimethylamino)methylene]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5807427.png)

![4-{2-[(1,1-dimethylbutyl)thio]ethyl}pyridine](/img/structure/B5807437.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)

![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)